Amiprofos-méthyle

Vue d'ensemble

Description

Amiprofos-methyl (AMP) is a chromosome doubling agent that can also act as a herbicide . It is an effective treatment option for relapsing–remitting multiple sclerosis (MS), but its therapeutic mechanism of action has not been fully elucidated . It is also known by other names such as Amiprophos methyl, Amiprofos methyl, and Tokunol M .

Synthesis Analysis

A series of phosphoramidate and phosphorothioamidate compounds based on the lead antitubulin herbicidal agents amiprophos methyl (APM) and butamifos were synthesized and evaluated for antimalarial activity .

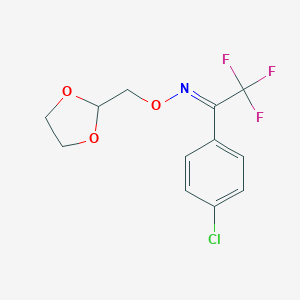

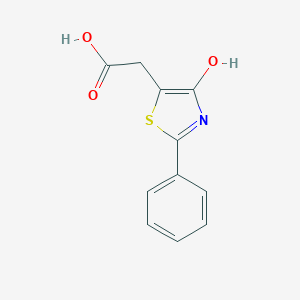

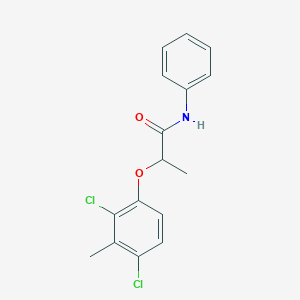

Molecular Structure Analysis

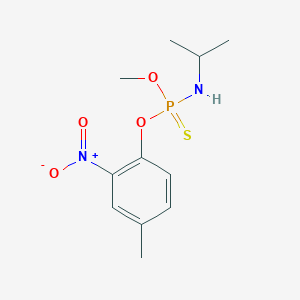

The molecular formula of Amiprofos-methyl is C11H17N2O4PS. Its average mass is 304.302 Da and its monoisotopic mass is 304.064667 Da .

Physical And Chemical Properties Analysis

Amiprofos-methyl is a solid compound with a characteristic odor . It has a density of 1.3±0.1 g/cm3, a boiling point of 389.9±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 77.6±0.3 cm3 and its molar volume is 238.6±3.0 cm3 .

Applications De Recherche Scientifique

Efficacité des herbicides

Amiprofos-méthyle est principalement connu comme un herbicide à base d'amide phosphorique . Il est utilisé pour contrôler la croissance des mauvaises herbes en inhibant la polymérisation des microtubules dans les cellules végétales, ce qui est essentiel pour la division et la croissance cellulaires. Ce composé s'est avéré réduire la longueur des racines et des pousses de l'orge (H. vulgare) et inhiber la polymérisation de la tubuline chez les espèces de Rosa .

Activité antiparasitaire

La recherche a démontré qu'this compound peut inhiber la croissance de Plasmodium falciparum, le parasite responsable du paludisme . Il y parvient en empêchant la polymérisation des microtubules dans les trophozoïtes, un stade crucial du cycle de vie du parasite.

Études de la fonction mitochondriale

This compound a été utilisé pour étudier les fonctions mitochondriales, en particulier en relation avec la dynamique du calcium . Il inhibe l'accumulation de calcium dans les mitochondries du maïs et peut induire une sortie de calcium des mitochondries du foie de rat, ce qui est important pour comprendre le métabolisme énergétique et les voies de signalisation dans les cellules .

Agent de doublement des chromosomes

En biologie végétale, this compound sert d'agent de doublement des chromosomes . Cette application est cruciale pour créer des plantes polyploïdes, qui peuvent avoir des caractères souhaitables tels qu'une taille, une vigueur ou une fertilité accrues.

Recherche sur la dynamique des microtubules

La capacité du composé à inhiber la polymérisation des microtubules sans affecter les cellules animales en fait un outil précieux pour la recherche sur la dynamique des microtubules . Il permet de comprendre les différences entre les microtubules végétaux et animaux et leurs rôles respectifs dans les processus cellulaires.

Développement de cultures résistantes aux herbicides

This compound a joué un rôle déterminant dans le développement de cultures résistantes aux herbicides . En insérant un gène humain qui détoxifie les xénobiotiques comme l'this compound, les scientifiques ont pu créer des cultures capables de résister au traitement herbicide, permettant une meilleure gestion des mauvaises herbes en agriculture.

Biologie des neutrophiles

Bien que ce ne soit pas une application directe, le rôle d'this compound en biologie cellulaire peut s'étendre aux études sur la biologie des neutrophiles . Les neutrophiles sont un type de globules blancs qui utilisent des processus médiés par les microtubules pour les mécanismes de défense tels que la phagocytose et la dégranulation.

Études de spécificité des effets antitubulines

La spécificité d'this compound pour la tubuline végétale par rapport à la tubuline animale offre une occasion unique d'étudier la spécificité des effets antitubulines

Mécanisme D'action

Amiprofos-methyl, also known as Amiprofos methyl or APM, is a phosphoric amide herbicide . This compound has a significant impact on plant growth and development, and its mechanism of action is multifaceted, involving several biochemical pathways and processes.

Target of Action

The primary target of Amiprofos-methyl is the tubulin in plants . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

Amiprofos-methyl acts by inhibiting the polymerization of tubulin , thereby disrupting the formation of microtubules . This inhibition is dose-dependent and reversible . It’s important to note that the anti-tubulin effects of Amiprofos-methyl are specific to plants, as it has no effect on bovine brain tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, Amiprofos-methyl disrupts the normal functioning of the cytoskeleton, which in turn affects various cellular processes. For instance, it can decrease root and shoot length in barley (H. vulgare) and inhibit calcium accumulation in corn mitochondria . It also induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence the compound’s bioavailability and its overall effectiveness as a herbicide.

Result of Action

The inhibition of tubulin polymerization by Amiprofos-methyl leads to a disruption in cell division and growth, resulting in decreased root and shoot length in plants . It also affects calcium dynamics within cells, which can have various downstream effects on cellular processes .

Safety and Hazards

Amiprofos-methyl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Orientations Futures

While Amiprofos-methyl has been studied for its herbicidal properties and its potential use in the treatment of multiple sclerosis, there is still much to learn about this compound. Future research could focus on further elucidating its mechanism of action, exploring its potential uses in other medical conditions, and developing safer and more effective methods of synthesis .

Analyse Biochimique

Biochemical Properties

Amiprofos-methyl plays a significant role in biochemical reactions. It is known to inhibit the polymerization of tubulin, a globular protein that is a key component of the cytoskeleton . This interaction with tubulin disrupts the formation of microtubules, which are essential for various cellular processes including cell division and intracellular transport .

Cellular Effects

Amiprofos-methyl has a profound impact on various types of cells and cellular processes. It has been observed to reversibly decrease the root and shoot length of H. vulgare, a model plant species . This compound also inhibits the in vitro polymerization of Rosa tubulin in a dose-dependent manner . At a concentration of 0.1 μM, Amiprofos-methyl completely inhibits tubulin polymerization in Hemanthus endosperm cells .

Molecular Mechanism

The mechanism of action of Amiprofos-methyl is primarily through its interaction with tubulin. It competitively inhibits the binding of other molecules to tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics can lead to a variety of effects at the cellular level, including changes in cell shape and impaired cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiprofos-methyl have been observed to change over time. For instance, in plant cell suspension cultures sensitive to this herbicide, concentrations of 1 to 3 μM Amiprofos-methyl completely depolymerized both cortical and mitotic microtubule arrays within 1 hour . Recovery from Amiprofos-methyl treatment occurred as early as 5 minutes after removal of the compound, with complete microtubule arrays found within 22 hours after drug removal .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Amiprofos-methyl in animal models are limited, it is known that this compound is moderately toxic to mammals . It is considered to be an acetyl cholinesterase inhibitor, which can lead to a variety of neurological effects

Propriétés

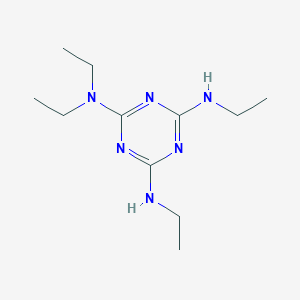

IUPAC Name |

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWQRWLIDWRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041600 | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36001-88-4 | |

| Record name | Amiprophos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiprofos-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprofos-methyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPROFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

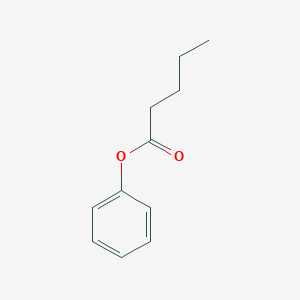

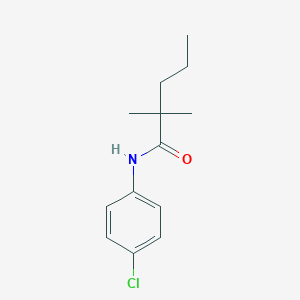

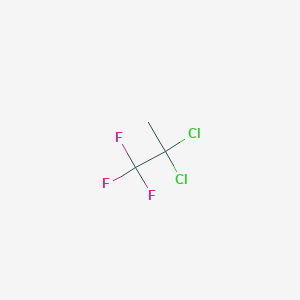

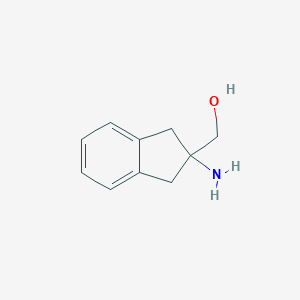

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.